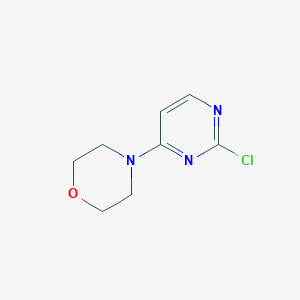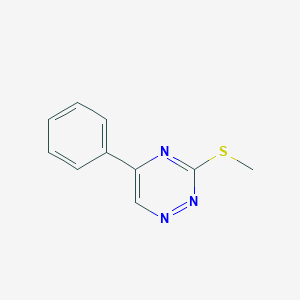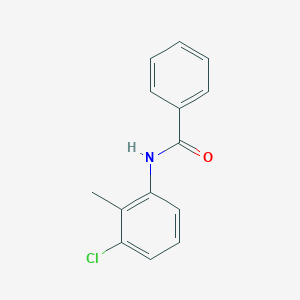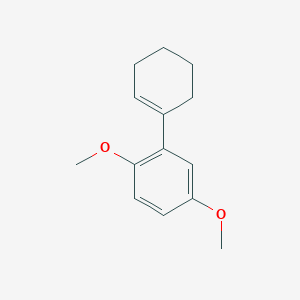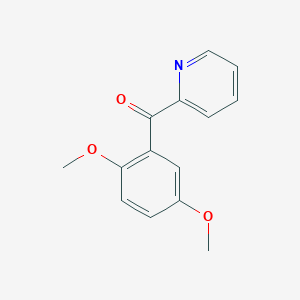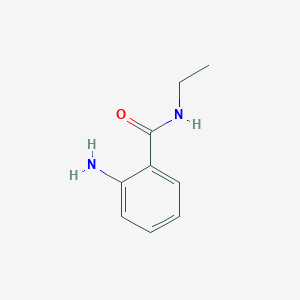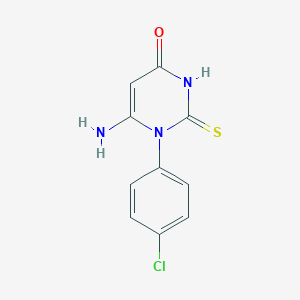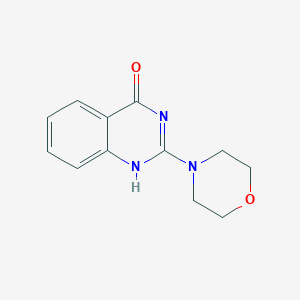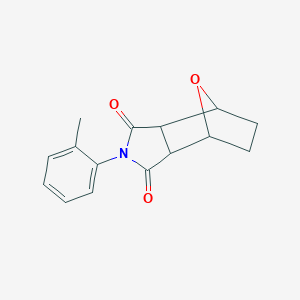
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist, and pharmacologist. MMDA-2 is a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. In
Mécanisme D'action
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione acts as a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. It has been shown to have a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also acts as a partial agonist at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have various biochemical and physiological effects on the central nervous system. It has been found to induce hallucinations, altered perception of time and space, and an altered sense of self-awareness. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to a feeling of euphoria and increased energy levels. However, the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione on the brain and body are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has several advantages for lab experiments. It is a potent serotonin agonist, which makes it useful for investigating the role of serotonin receptors in various physiological processes. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also has a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA, which allows researchers to compare and contrast the effects of these drugs. However, the use of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in lab experiments is limited by its psychoactive effects, which can make it difficult to control for confounding variables.
Orientations Futures
For the investigation of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione include the role of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in the treatment of various psychiatric disorders, the investigation of the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, and the development of new synthetic methods for 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione.
Méthodes De Synthèse
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione is synthesized from the reaction of 3,4-methylenedioxyphenylacetone and 2-amino-1-phenylhexane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified through recrystallization using a solvent such as ethanol or acetone. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in various physiological processes such as mood regulation, cognition, and perception.
Propriétés
Numéro CAS |
20711-78-8 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3 |
Clé InChI |
WPFYQSJKOJNEMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
Solubilité |
38.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



